5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde
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Overview
Description
5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde is a chemical compound with the molecular formula C11H15BFNO2. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde typically involves the reaction of 2-fluoropyridine with boronic acid derivatives. The general synthetic route includes:
Chemical Reactions Analysis
5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde involves its interaction with various molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar compounds to 5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde include:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound lacks the aldehyde functional group but shares the boronate ester and fluoropyridine structure.
2-Methoxypyridine-5-boronic acid pinacol ester: This compound has a methoxy group instead of a fluorine atom and an aldehyde group.
The uniqueness of this compound lies in its combination of the boronate ester, fluoropyridine, and aldehyde functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C12H15BFNO3 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)10-5-8(7-16)9(14)6-15-10/h5-7H,1-4H3 |
InChI Key |
KHIRMDMOBJPNPS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=N2)F)C=O |
Origin of Product |
United States |
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